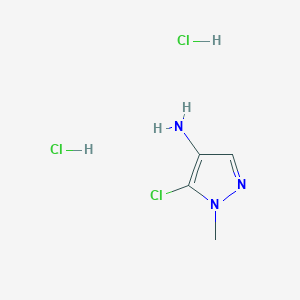

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride

Description

Historical Context in Heterocyclic Chemistry Research

The pyrazole ring system, to which 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride belongs, has been extensively studied in heterocyclic chemistry due to its versatile chemical reactivity and biological significance. Pyrazole derivatives have been synthesized and investigated since the early 20th century, with increasing interest in their functionalization and applications in medicinal chemistry and organic synthesis.

The specific substitution pattern of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride reflects advancements in selective halogenation and amination techniques on pyrazole rings, enabling the exploration of electron-withdrawing effects of chlorine and the nucleophilic properties of amine groups. The compound’s synthesis typically involves chlorination of 1-methyl-1H-pyrazol-4-amine under controlled conditions, often under inert atmosphere to prevent moisture interference, followed by isolation through crystallization methods.

Research into compounds of this class has expanded with the development of palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions, facilitating the creation of diverse pyrazole derivatives with potential biological activities. Although direct literature specifically on 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is limited, its structural motif is foundational in the design of compounds with antimicrobial and anticancer properties, reflecting its importance in heterocyclic and medicinal chemistry research.

Data Table: Molecular and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C4H8Cl3N3 |

| Molecular Weight | 204.49 g/mol |

| IUPAC Name | 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride |

| CAS Number | 1989672-54-9 |

| SMILES | CN1C(=C(C=N1)N)Cl |

| InChI | InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3;2*1H |

| Physical State | White crystalline solid |

| Solubility | High in water and polar solvents |

| Salt Form | Dihydrochloride |

Detailed Research Findings

Synthesis: The compound is synthesized by chlorination of 1-methyl-1H-pyrazol-4-amine, with reaction conditions optimized to maximize yield and purity. The process is conducted under inert atmosphere to avoid moisture interference, and the product is isolated via crystallization.

Chemical Reactivity: The chlorine substituent at position 5 exerts an electron-withdrawing effect, increasing the electrophilicity of the pyrazole ring and facilitating nucleophilic attack, particularly at the amine group. This reactivity profile makes the compound a useful intermediate in organic synthesis.

Applications: The compound serves as a building block in medicinal chemistry for the design of derivatives with potential antimicrobial and anticancer activities. Its amine functionality allows interaction with biological targets, acting as inhibitors or modulators in biochemical pathways.

Analytical Data: Predicted collision cross section (CCS) values for various adducts of the compound have been calculated, providing insight into its gas-phase ion mobility characteristics useful in mass spectrometry analyses:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 132.03230 | 121.2 |

| [M+Na]+ | 154.01424 | 133.6 |

| [M+NH4]+ | 149.05884 | 129.7 |

| [M+K]+ | 169.98818 | 129.7 |

| [M-H]- | 130.01774 | 122.2 |

| [M+Na-2H]- | 151.99969 | 127.3 |

| [M]+ | 131.02447 | 123.3 |

| [M]- | 131.02557 | 123.3 |

These data assist in confirming molecular identity and purity during analytical procedures.

Properties

IUPAC Name |

5-chloro-1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDNEGUSDVXBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-54-9 | |

| Record name | 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 5-chloro-1-methyl-1H-pyrazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Core Reactivity Pathways

The compound’s reactivity is dominated by two functional groups:

-

Chlorine atom at position 5: A strong electron-withdrawing group that enhances electrophilicity at adjacent positions.

-

Amine group at position 4: A nucleophilic site capable of participating in salt formation, alkylation, or acylation.

Key Reaction Types:

| Reaction Type | Reagents/Conditions | Products/Applications |

|---|---|---|

| Nucleophilic Substitution | Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) | Replacement of chlorine with nucleophiles to form derivatives (e.g., 5-alkoxy or 5-arylthio analogs). |

| Salt Displacement | Strong bases (e.g., NaOH) | Freebase generation (1-methyl-4-aminopyrazole) for further functionalization. |

| Electrophilic Aromatic Substitution | Nitration/sulfonation agents | Limited due to deactivation by chlorine; occurs selectively at position 3 under harsh conditions. |

Role of the Dihydrochloride Salt

The dihydrochloride form enhances solubility in polar solvents but restricts direct participation of the amine in reactions. Neutralization (e.g., with NaOH) is often required to liberate the free amine for subsequent transformations .

Comparative Reactivity with Analogous Pyrazoles:

| Compound | Chlorine Reactivity | Amine Reactivity | Biological Application |

|---|---|---|---|

| 5-chloro-1-methyl-1H-pyrazol-4-amine | High (SNAr) | Moderate | Broad-spectrum antimicrobial |

| 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine | Low (steric hindrance) | High | Anti-inflammatory |

Mechanistic Insights

-

Nucleophilic substitution proceeds via an aromatic SNAr mechanism, facilitated by resonance stabilization of the negative charge at position 4 after chlorine departure.

-

Amine alkylation typically requires prior deprotonation to enhance nucleophilicity, often achieved using bases like K₂CO₃.

Synthetic Limitations

-

Steric hindrance : The methyl group at position 1 restricts access to position 2 for electrophilic attacks.

-

Solubility challenges : Polar reaction media are necessary due to the compound’s limited solubility in non-aqueous solvents .

This compound serves as a versatile scaffold in medicinal chemistry, with its reactivity profile enabling tailored modifications for targeted biological applications. Further studies are needed to explore its full synthetic potential under optimized catalytic conditions.

Scientific Research Applications

Biological Activities

5-Chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Significant antibacterial and antifungal properties have been documented. For instance, it has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : Studies suggest its potential use in treating inflammatory diseases due to its observed anti-inflammatory activity.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antibacterial Efficacy : A study on synthesized alkaloids demonstrated that this compound effectively inhibited bacterial growth in vitro, showcasing its potential as a lead compound for antibiotic development.

- Antitumor Potential : Investigations into pyrazole derivatives indicated that modifications to the pyrazole structure could enhance antitumor activity against various cancer cell lines.

- Inflammation Models : Experimental models assessing anti-inflammatory effects revealed that this compound significantly reduced markers associated with inflammation, indicating therapeutic potential in inflammatory diseases.

Scientific Research Applications

5-Chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is utilized in various scientific research fields, including:

- Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology : Used in the study of enzyme inhibition and protein interactions.

- Industry : Employed in synthesizing agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride and related pyrazole derivatives:

Key Observations :

Structural Variations :

- Substituent Position : The position of chlorine and methyl groups significantly impacts reactivity and bioactivity. For example, 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (Cl at C4 vs. C5) may exhibit altered electronic properties compared to the target compound .

- Electron-Withdrawing Groups : Difluoromethyl (CF₂H) substituents (e.g., in and ) enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .

Salt Forms and Solubility: Dihydrochloride salts (e.g., capmatinib dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms, facilitating parenteral formulations . The dihydrochloride form of the target compound likely offers improved solubility over its neutral counterpart, aligning with trends observed in pharmaceutical salts .

Synthetic and Analytical Trends :

- Pyrazole derivatives with aryl or halogen substituents (e.g., ) often require coupling agents like EDCI/HOBt and purification via chromatography or recrystallization .

- Polymorphism and hygroscopicity (e.g., capmatinib dihydrochloride) are critical quality attributes for pharmaceuticals, necessitating controlled synthesis and storage conditions .

Applications :

- Chlorinated pyrazoles (e.g., 5-chloro derivatives) are frequently used in agrochemicals due to their pesticidal and herbicidal activity.

- Difluoromethyl-substituted pyrazoles () are prioritized in drug discovery for their enhanced pharmacokinetic profiles .

Biological Activity

5-Chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

5-Chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride features a pyrazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is . The presence of the chlorine atom enhances its reactivity and biological activity compared to other similar pyrazole derivatives.

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride possesses significant antibacterial and antifungal properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties. They have been identified as potential inhibitors of cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth .

- Anti-inflammatory Effects : The compound's anti-inflammatory activity has been noted in several studies, suggesting its potential use in treating inflammatory diseases .

The biological effects of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride are attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which can disrupt critical biochemical pathways involved in disease processes .

- Receptor Binding : Interaction studies have shown that this compound can bind to various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth .

Comparative Analysis with Similar Compounds

The unique structure of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride sets it apart from other pyrazole derivatives. Below is a comparison table highlighting its distinct features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine | Lacks chlorine at the 5-position | More hydrophobic, potentially less reactive |

| 4-Amino-5-chloro-pyrazole | Contains amino group instead of amine | Different reactivity and biological profile |

| 5-Bromo-1-methylpyrazole | Bromine substitution for chlorine | Increased lipophilicity, affecting bioavailability |

| 3-Amino-5-chloro-pyrazole | Amino group at the 3-position | Different pharmacological properties |

The presence of chlorine at the 5-position significantly influences the reactivity and biological activity of this compound compared to its analogs .

Case Studies

Several case studies have highlighted the practical applications of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride:

- Antibacterial Efficacy : A study conducted on various synthesized alkaloids indicated that this compound effectively inhibited bacterial growth in vitro, showcasing its potential as a lead compound for antibiotic development .

- Antitumor Potential : In another investigation, derivatives of pyrazole were tested for their ability to inhibit cancer cell lines, revealing that modifications to the pyrazole structure could enhance antitumor activity .

- Inflammation Models : Experimental models assessing anti-inflammatory effects demonstrated that this compound significantly reduced markers associated with inflammation, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride, and how can experimental design minimize trial-and-error approaches?

The synthesis of pyrazole derivatives often involves multi-step processes, such as cyclization, halogenation, and salt formation. For example, the Vilsmeier–Haack reaction is a validated method for introducing formyl groups to pyrazole cores, which can be adapted for chloro-substituted analogs . To optimize synthesis, statistical experimental design (e.g., factorial or response surface methodologies) reduces the number of trials by systematically varying parameters (e.g., temperature, reagent ratios) and analyzing their impact on yield and purity . Computational pre-screening of reaction conditions using quantum chemical calculations can further narrow optimal pathways .

Q. What analytical techniques are most reliable for characterizing the crystal structure and purity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and confirming salt formation (e.g., dihydrochloride). For instance, SC-XRD data (mean C–C bond length: 0.003 Å, R factor: 0.044) have been used to validate analogous pyrazole structures . Complementary techniques include:

Q. How does the biological activity of this compound compare to structurally similar pyrazole derivatives?

Comparative studies of pyrazole analogs reveal that substituents like chloro and methyl groups significantly influence bioactivity. For example:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-(4-Fluorophenyl)-3-propyl | Anti-inflammatory | COX-2 inhibition |

| 5-Propyl-1H-pyrazol-3-amine | Antimicrobial | Enzyme inhibition |

| Target compound | Under investigation | Likely receptor modulation |

The chloro group at position 5 may enhance electrophilic reactivity, while the methyl group at position 1 improves metabolic stability .

Advanced Research Questions

Q. How can computational tools (e.g., AI-driven retrosynthesis) accelerate the discovery of novel derivatives with enhanced properties?

AI platforms like ICReDD integrate quantum chemical calculations and reaction databases to predict feasible synthetic routes. For pyrazole derivatives, these tools prioritize reactions based on thermodynamic feasibility (e.g., Gibbs free energy) and regioselectivity. For example, retrosynthesis algorithms can propose one-step pathways by analyzing bond dissociation energies or steric effects in precursor molecules . Machine learning models trained on reaction outcomes (e.g., yields, byproducts) further refine predictions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies often arise from assay-specific variables (e.g., cell line selectivity, solvent effects). A systematic approach includes:

- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. whole-cell models).

- Solubility studies : Use dynamic light scattering (DLS) to assess aggregation, which may artificially suppress activity .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What advanced reactor designs improve scalability for halogenated pyrazole synthesis?

Membrane reactors and continuous-flow systems enhance scalability by:

- In situ separation : Removing HCl byproducts via semipermeable membranes improves reaction equilibrium .

- Precision temperature control : Microfluidic reactors minimize thermal degradation of heat-sensitive intermediates .

Methodological Considerations

Q. How are reaction mechanisms validated for halogenation steps in pyrazole synthesis?

Isotopic labeling (e.g., ³⁶Cl tracer studies) and kinetic isotope effects (KIE) can distinguish between radical vs. electrophilic halogenation pathways. For example, a KIE ≈ 1 suggests a non-radical mechanism, while KIE > 2 indicates radical intermediates .

Q. What safety protocols are critical for handling dihydrochloride salts in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors.

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.

- Storage : Anhydrous conditions to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.